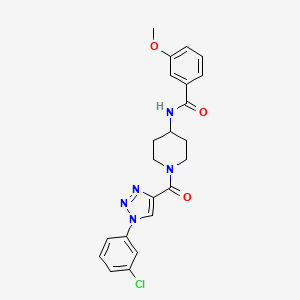

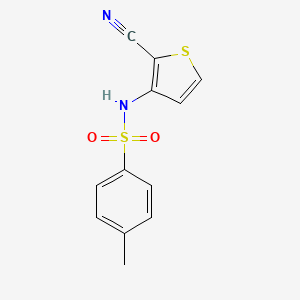

![molecular formula C19H15Cl2N3O2S B2849872 2,4-dichloro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 1007193-62-5](/img/structure/B2849872.png)

2,4-dichloro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a benzamide derivative, which is a class of compounds containing a carboxamide group (CONH2) attached to a benzene ring. Benzamides and their derivatives have a wide range of biological activities and are often used in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, along with other substituents on the benzene ring. The exact structure would depend on the positions and nature of these substituents .Chemical Reactions Analysis

As a benzamide derivative, this compound could potentially undergo a variety of chemical reactions, including but not limited to, substitution reactions, hydrolysis, and reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Scientific Research Applications

Molecular Structure and Characterization

Research on antipyrine-like derivatives, including similar compounds, has been extensive in exploring their molecular interactions, synthesis, and structural properties. One study detailed the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of two antipyrine derivatives, highlighting their crystalline structure stabilized by hydrogen bonds and π-interactions, indicative of their potential for further exploration in material science and pharmaceutical applications (Saeed et al., 2020).

Chemical Synthesis and Reactions

The synthesis and reactions of various benzamide-based derivatives have been the focus of numerous studies. For example, synthesis and evaluation of thiazoles as antioxidant additives for lubricating oils (Amer et al., 2011) and synthesis of substituted 3-phenyl-6h-pyrazolo[4,3-d]isoxazoles from corresponding 4-benzoyl-5-hydroxypyrazoles (Holzer & Hahn, 2003) demonstrate the versatility of these compounds in chemical synthesis, offering pathways to a variety of structurally related compounds with potential applications in material science and medicinal chemistry.

Biological Applications

While the request specifically excluded information related to drug use, dosage, and side effects, it's worth noting that many studies on benzamide derivatives and similar compounds investigate their biological activities, such as antimicrobial, antifungal, and antitumor effects. This includes research into benzothiazole derivatives as potent antitumor agents (Yoshida et al., 2005) and the synthesis of benzamide-based 5-aminopyrazoles showing antiavian influenza virus activity (Hebishy et al., 2020), underscoring the potential for these compounds in the development of new therapeutic agents.

Material Science and Chemical Engineering

The applications of these compounds extend into material science and chemical engineering, where their unique properties can be harnessed for the development of new materials and chemical processes. For instance, the synthesis of polyamides and polyimides containing pyrazoline moieties and their crosslinking to heat-resistant resins (Mikroyannidis, 1997) showcases the potential of these compounds in creating advanced materials with desirable thermal and mechanical properties.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2,4-dichloro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2N3O2S/c1-11-4-2-3-5-17(11)24-18(14-9-27(26)10-16(14)23-24)22-19(25)13-7-6-12(20)8-15(13)21/h2-8H,9-10H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLRXHPOGMLPNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-(4-(piperidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2849789.png)

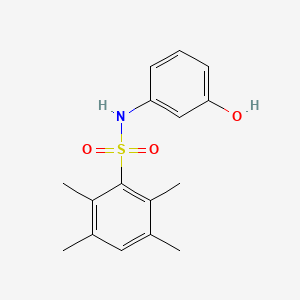

![N-(3,5-dimethoxyphenyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2849790.png)

![Spiro[2.3]hexan-5-ylmethanesulfonyl chloride](/img/structure/B2849791.png)

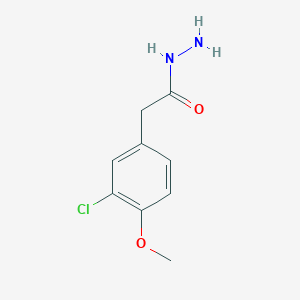

![(E)-N-allyl-2-amino-1-((2-methoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2849792.png)

![3,4-dihydroisoquinolin-2(1H)-yl[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2849795.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide](/img/structure/B2849800.png)

![2-[1-(2,4-Dimethylphenyl)-4-(4-nitrophenyl)imidazol-2-yl]sulfanyl-1-phenylethanone](/img/structure/B2849801.png)

![1-((4-cyclohexylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B2849807.png)

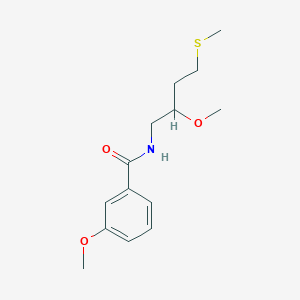

![1-Fluoro-3-[1-(4-methoxyphenyl)cyclohexyl]benzene](/img/structure/B2849809.png)